molecular formula C10H14N2O2 B8721703 Carbamic acid, dimethyl-, 2,6-dimethyl-4-pyridinyl ester CAS No. 3567-51-9

Carbamic acid, dimethyl-, 2,6-dimethyl-4-pyridinyl ester

Cat. No. B8721703
M. Wt: 194.23 g/mol
InChI Key: ZRGHQYBDXCTONF-UHFFFAOYSA-N
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Patent
US04168311

Procedure details

30,8 g (0,25 mole) of 2,6-dimethyl-4-hydroxypyridine were suspended in 500 ml of acetonitrile, 69 g (0,5 mole) of potassium carbonate were added and the mixture was heated to reflux temperature for 2 hours. Subsequently 47 g (0,44 mole) of dimethylcarbamic acid chloride were added at an interior temperature of approximately 60°-70° C. and the mixture was maintained for two hours at about 80° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
Quantity
47 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:16][N:17]([CH3:21])[C:18](Cl)=[O:19]>C(#N)C>[CH3:1][C:2]1[CH:7]=[C:6]([O:8][C:18]([N:17]([CH3:21])[CH3:16])=[O:19])[CH:5]=[C:4]([CH3:9])[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(=CC(=C1)O)C
Step Two
Name
Quantity
69 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
47 g
Type
reactant
Smiles
CN(C(=O)Cl)C
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
Smiles
CC1=NC(=CC(=C1)OC(=O)N(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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